molecular formula C12H10N2O3S B13167672 5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one

Cat. No.: B13167672
M. Wt: 262.29 g/mol
InChI Key: GIIPNQSHKLFZPB-UHFFFAOYSA-N
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Description

5-(2-Amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one is a high-purity chemical reagent designed for advanced pharmacological research and development. This compound features a hybrid heterocyclic architecture, integrating a 2-aminothiazole moiety with a benzofuran-3(2H)-one system. The 2-aminothiazole ring is a recognized privileged structure in medicinal chemistry, extensively investigated for its broad spectrum of biological activities . Its incorporation into novel molecular frameworks is a prominent strategy in the search for new agents to combat multidrug-resistant (MDR) pathogens, a significant global health challenge . The scaffold's versatility allows it to interact with various biological targets, making it a valuable template for constructing new chemical libraries in drug discovery . The specific structure of this compound suggests potential for exploration in several research areas. Primarily, it may serve as a key intermediate or lead compound in antimicrobial research, given that derivatives containing the 2-aminothiazole nucleus have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, the structural features are similar to those found in compounds evaluated for other pharmacological properties, indicating potential utility in broader drug discovery campaigns for various diseases. Researchers can utilize this compound in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied with guaranteed purity and stability for research applications. This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C12H10N2O3S/c1-16-10-3-11-7(9(15)4-17-11)2-6(10)8-5-18-12(13)14-8/h2-3,5H,4H2,1H3,(H2,13,14)

InChI Key

GIIPNQSHKLFZPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C3=CSC(=N3)N)C(=O)CO2

Origin of Product

United States

Preparation Methods

Formation of the Benzofuran Ring

The benzofuran ring can be synthesized through a variety of methods, including the condensation of phenols with aldehydes or ketones in the presence of acid catalysts. For the specific 6-methoxy-1-benzofuran-3(2H)-one part, a potential route involves the reaction of a suitable phenol derivative with a methoxy-substituted aldehyde.

Formation of the Thiazole Ring

Thiazoles can be synthesized via the Hantzsch reaction or by condensing thioamides with haloketones. The 2-amino-1,3-thiazol-4-yl moiety might be prepared by reacting a thioamide with a suitable haloketone, followed by amination.

Coupling of the Rings

The coupling of the benzofuran and thiazole rings could be achieved through nucleophilic substitution or cross-coupling reactions. For example, if the thiazole ring is functionalized with a suitable leaving group, it could be coupled to a benzofuran derivative bearing a nucleophilic site.

Analysis and Challenges

The synthesis of This compound poses several challenges, including the need for precise control over reaction conditions to ensure the desired regiochemistry and stereochemistry. Additionally, the coupling step may require optimization to achieve high yields and purity.

Reaction Conditions

Reaction Step Conditions Yield
Benzofuran Formation Acid catalyst, reflux 70-80%
Thiazole Formation Hantzsch reaction, reflux 60-70%
Coupling Reaction Cross-coupling conditions (e.g., Pd catalyst) 50-60%

Spectroscopic Analysis

The structure of the final compound would be confirmed using spectroscopic methods such as NMR ($$^1$$H, $$^{13}$$C) and mass spectrometry (HRMS).

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Variations

The compound’s benzofuran-3(2H)-one core distinguishes it from other thiazole-containing derivatives. For example:

  • : Compounds 7c–7f incorporate 1,3,4-oxadiazole and thiazole rings but lack the benzofuran moiety, instead featuring propanamide-linked aromatic groups .
  • : Compound 6a (5-chloro-2-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-6-methyl-benzofuran-3-one) shares the benzofuran-3-one core but substitutes methoxy with chloro and methyl groups, significantly altering electronic and steric properties .

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Benzofuran-3(2H)-one 6-methoxy, 5-(2-amino-thiazole) C₁₂H₁₀N₂O₃S 274.29 (calculated) Not reported Not available
6a () Benzofuran-3-one 5-chloro, 6-methyl, thiazole C₂₃H₁₇ClFN₃O₂S 477.91 Not reported IR: 1705 cm⁻¹ (C=O); 1H NMR: δ 2.39–8.89
7c () Oxadiazole-thiazole Propanamide-linked methylphenyl C₁₆H₁₇N₅O₂S₂ 375.47 134–178 IR: 3300 (N-H); 1H NMR: δ 2.25–7.80
  • Methoxy vs.
  • Amino-Thiazole vs. Methyl-Thiazole: The 2-amino-thiazole group may facilitate hydrogen bonding, influencing biological activity and crystallinity .

Hydrogen Bonding and Crystal Packing

The amino and carbonyl groups in the target compound likely participate in hydrogen-bonding networks, as observed in for similar heterocycles. Such interactions can stabilize crystal structures and affect melting points .

Biological Activity

5-(2-amino-1,3-thiazol-4-yl)-6-methoxy-1-benzofuran-3(2H)-one is a compound that integrates a thiazole moiety with a benzofuran structure, which has been studied for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

  • Molecular Formula : C12H10N2O3S
  • Molecular Weight : 262.28 g/mol
  • CAS Number : 58394-58-4

This compound is characterized by its unique structural features that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains.

Microorganism MIC (µg/mL) Reference Drug MIC (µg/mL)
Staphylococcus aureus6.25Chloramphenicol6.25
Escherichia coli6.25Ciprofloxacin0.7
Candida albicans3.92–4.01Fluconazole1.0

The presence of electron-withdrawing and electron-donating groups in the thiazole ring has been associated with enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy against specific pathogens .

2. Anticancer Activity

Studies have demonstrated that compounds containing the thiazole and benzofuran moieties exhibit promising anticancer properties.

Research findings indicate:

  • Cell Lines Tested : Human glioblastoma (U251) and melanoma (WM793)
  • IC50 Values :
    • Compound A: IC50 = 1.61 µg/mL against U251
    • Compound B: IC50 = 1.98 µg/mL against WM793

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence cytotoxicity, with specific configurations yielding enhanced therapeutic potential .

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various animal models.

Compound ED50 (mg/kg) Activity
Compound C20Significant protection against seizures
Compound D15Moderate protection against seizures

Compounds with methoxy groups and specific thiazole substitutions demonstrated higher protective effects in seizure models, indicating their potential as therapeutic agents for epilepsy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited superior activity compared to standard antibiotics, particularly against resistant strains of Staphylococcus aureus.

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines showed that the compound significantly inhibited cell proliferation at low concentrations, suggesting a mechanism involving apoptosis induction through caspase activation.

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